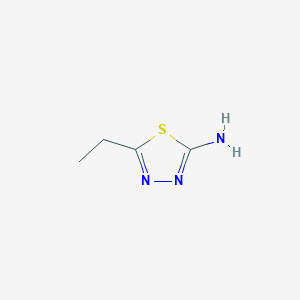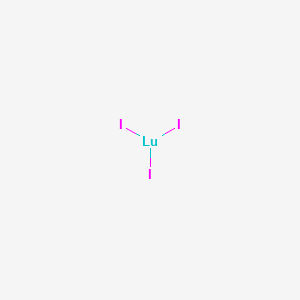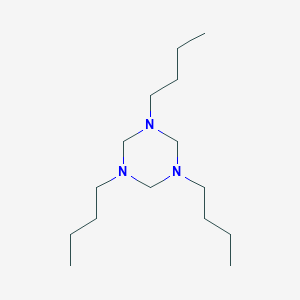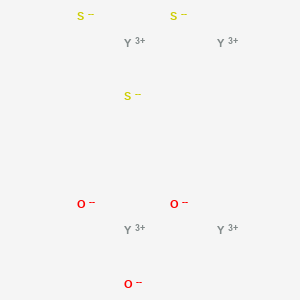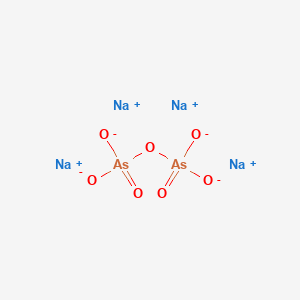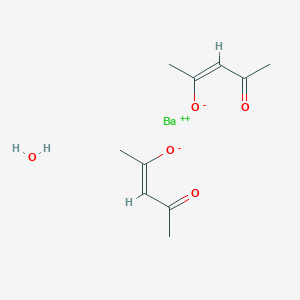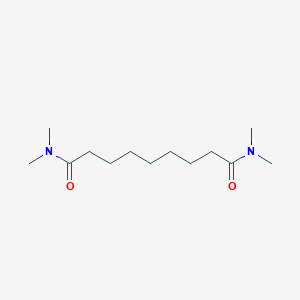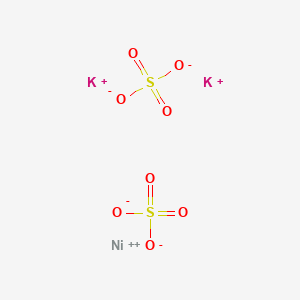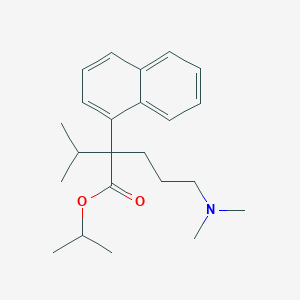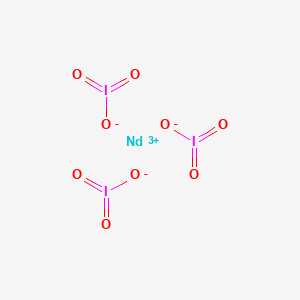
Neodymium triiodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium triiodate is a rare earth metal compound that has gained significant attention in scientific research applications. This compound has unique properties that make it an ideal candidate for various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Neodymium triiodate has a wide range of scientific research applications. It is commonly used in the field of materials science, where it is used as a precursor in the synthesis of neodymium-doped materials. These materials are used in the manufacture of high-performance magnets, lasers, and phosphors.
Wirkmechanismus
The mechanism of action of neodymium triiodate is not well understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, to alter their function. This interaction may be due to the unique electronic and magnetic properties of neodymium triiodate.
Biochemische Und Physiologische Effekte
Neodymium triiodate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, neodymium triiodate has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of neodymium triiodate is its unique properties, which make it an ideal candidate for various laboratory experiments. However, the compound is highly reactive and requires careful handling. Additionally, neodymium triiodate is expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
There are several future directions for neodymium triiodate research. One area of interest is the development of neodymium-doped materials with improved magnetic and optical properties. Additionally, there is potential for neodymium triiodate to be used in the treatment of cancer and inflammation. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion:
In conclusion, neodymium triiodate is a rare earth metal compound with unique properties that make it an ideal candidate for various laboratory experiments. The compound has a wide range of scientific research applications, including materials science and potential therapeutic applications. Further research is needed to fully understand the mechanism of action and potential future directions of neodymium triiodate.
Synthesemethoden
The synthesis of neodymium triiodate can be achieved through the reaction of neodymium oxide with iodine pentoxide in a vacuum. This reaction results in the formation of neodymium triiodate and oxygen gas. The reaction is exothermic and requires careful handling due to the high reactivity of iodine pentoxide.
Eigenschaften
CAS-Nummer |
14732-16-2 |
|---|---|
Produktname |
Neodymium triiodate |
Molekularformel |
I3NdO9-3 |
Molekulargewicht |
668.95 g/mol |
IUPAC-Name |
neodymium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Nd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
SEHRUTVBKBCDGC-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Nd+3] |
Kanonische SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



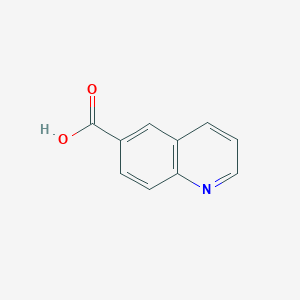
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)
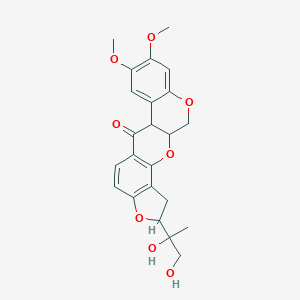
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)
